molecular formula C10H15N B8695160 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- CAS No. 97384-47-9

4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-

Cat. No.: B8695160
CAS No.: 97384-47-9
M. Wt: 149.23 g/mol
InChI Key: LQOKMYRSZCREEC-UHFFFAOYSA-N
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Description

Contextualizing Substituted Hexenenitriles in Modern Organic Chemistry Research

Substituted nitriles, in general, are cornerstone functional groups in modern organic synthesis. numberanalytics.com The nitrile group is exceptionally versatile; it can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or undergo addition reactions with various nucleophiles. wikipedia.org This versatility makes nitriles valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. numberanalytics.comresearchgate.net

In the context of modern research, substituted hexenenitriles are particularly relevant to the study of radical-mediated reactions. mdpi.comnih.gov Advanced synthetic strategies often involve the intramolecular translocation of the cyano group, a process that enables site-selective functionalization of molecules. mdpi.compreprints.org This type of reaction, often initiated by photoredox catalysis, involves the formation of a carbon-centered radical which then adds to the triple bond of the nitrile. The resulting cyclic iminyl radical can undergo cleavage to relocate the cyano group, typically driven by the formation of a more stable radical intermediate. mdpi.comlibretexts.org The presence of unsaturation within the hexenenitrile backbone, as seen in 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-, provides handles for initiating such radical cascades, making this class of compounds intriguing substrates for developing new synthetic methodologies. mdpi.com

Scope and Significance of Focused Research on 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-

While extensive, specific academic studies on 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- are not widely published, its significance can be understood from two primary perspectives: its application in industry and its potential as a synthetic building block.

Industrially, the compound is classified as a fragrance ingredient. nih.gov This indicates its use in the formulation of perfumes and other scented consumer products. The specific arrangement of its vinyl and dimethyl groups likely contributes to a unique olfactory profile, making it valuable in this commercial sector.

From a chemical research standpoint, the significance of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- lies in the potential reactivity of its constituent functional groups. The molecule's structure is well-suited for advanced organic transformations. For instance, the terminal vinyl group and the internal double bond are susceptible to a wide range of addition reactions, while the quaternary carbon center alpha to the nitrile group offers opportunities for constructing complex, sterically hindered architectures.

The presence of both a nitrile and multiple alkene functionalities makes it a candidate for tandem reactions, where multiple bonds are formed in a single synthetic operation. Research into such molecules could focus on diastereoselective or enantioselective transformations to control the stereochemistry of complex products. Therefore, focused research on this compound could yield novel synthetic pathways to create intricate molecular frameworks that may be relevant in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97384-47-9

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-ethenyl-2,5-dimethylhex-4-enenitrile

InChI

InChI=1S/C10H15N/c1-5-10(4,8-11)7-6-9(2)3/h5-6H,1,7H2,2-4H3

InChI Key

LQOKMYRSZCREEC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C=C)C#N)C

Origin of Product

United States

Synthetic Methodologies for 4 Hexenenitrile, 2 Ethenyl 2,5 Dimethyl and Analogous Structures

Direct Synthesis Pathways

Direct synthetic routes offer an efficient means to construct the target molecule or its close derivatives, often by forming a key carbon-carbon bond in a single, strategic step.

Allylic Substitution and Rearrangement Reactions (e.g., via Prenyl Chloride)

Allylic substitution reactions are a powerful method for introducing the cyanide group at an allylic position. This transformation can be achieved through the reaction of an allylic electrophile, such as an allylic halide or ester, with a cyanide nucleophile. For instance, a nickel-catalyzed cyanation of allylic pivalate (B1233124) esters using zinc cyanide has been reported as an effective method. researchgate.net Similarly, an environmentally friendly approach involves the nickel-catalyzed aqueous cyanation of allylic alcohols. organic-chemistry.org

In a hypothetical synthesis involving prenyl chloride (1-chloro-3-methyl-2-butene), the chloride acts as a leaving group, allowing for nucleophilic attack by a cyanide source. This reaction, often catalyzed by a transition metal like nickel or palladium, can sometimes be accompanied by an allylic rearrangement, where the double bond shifts, potentially leading to a mixture of products. The regioselectivity of the cyanation is a critical factor, influenced by the catalyst, ligands, and substrate structure. researchgate.net

Intermolecular Metallo-ene Reactions

The intermolecular metallo-ene reaction represents a sophisticated method for carbon-carbon bond formation, creating a 1,4-diene system from two different olefinic starting materials. researchgate.net This process has been demonstrated in palladium-catalyzed reactions where an allyl phosphate (B84403), such as allyl diethyl phosphate, reacts with acrylonitrile (B1666552). researchgate.netresearchgate.net

Mechanistically, the reaction likely involves the formation of a Pd-π-allyl intermediate from the allyl phosphate. An insertion of the acrylonitrile double bond into this intermediate, followed by a β-elimination step, yields the final product. researchgate.net While this reaction has been shown to proceed with acrylonitrile, its generality with respect to the alkene component can be limited; for example, reactions with 1-octene (B94956) or methyl acrylate (B77674) under similar conditions were not successful. researchgate.net The success with acrylonitrile is attributed to its strong ligating power. researchgate.net

An example of a product formed via this pathway is 2-methylene-4-pentenenitrile, synthesized from allyl diethyl phosphate and acrylonitrile. researchgate.net

Reactant 1Reactant 2CatalystProductYield
Allyl diethyl phosphateAcrylonitrilePd(OAc)₂2-Methylene-4-pentenenitrile40%
2-Butenyl diethyl phosphateAcrylonitrilePd(OAc)₂2-Methylene-4-hexenenitrile33%

Electrosynthesis from Alcohols and Ammonia (B1221849)

A modern and sustainable approach to nitrile synthesis is the direct electrosynthesis from primary alcohols and ammonia. This method utilizes a simple nickel catalyst, often Ni foam, in an aqueous electrolyte under benign conditions. rsc.org The reaction proceeds through a dehydrogenation-imination-dehydrogenation sequence. rsc.org The in situ formation of Ni²⁺/Ni³⁺ redox species is proposed to be the active site for the conversion. rsc.org

This electrocatalytic system has demonstrated broad feasibility with a variety of aromatic, aliphatic, and heterocyclic primary alcohols being successfully transformed into their corresponding nitriles. rsc.orgresearchgate.net This approach avoids harsh chemical oxidants and operates at or near room temperature, presenting a green alternative to conventional methods. rsc.orgresearchgate.net

The table below showcases the versatility of this method with different primary alcohol substrates.

Substrate (Primary Alcohol)Product (Nitrile)Conversion (%)Selectivity (%)
Benzyl alcoholBenzonitrile99.991.1
4-Methylbenzyl alcohol4-Methylbenzonitrile99.990.5
4-Methoxybenzyl alcohol4-Methoxybenzonitrile3.599.9
4-Chlorobenzyl alcohol4-Chlorobenzonitrile99.974.3
4-Nitrobenzyl alcohol4-Nitrobenzonitrile87.762.4
2-Thiophenemethanol2-Thiophenecarbonitrile99.985.3
Cinnamyl alcoholCinnamonitrile99.991.5
1-HexanolHexanenitrile24.677.2

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the synthesis of a precursor molecule which is then converted to the final target structure. These multi-step approaches allow for the careful construction of complex molecular architectures.

Conjugate Addition Strategies for Substituted Alkenenitriles

Conjugate addition, or Michael addition, is a fundamental strategy for forming carbon-carbon or carbon-heteroatom bonds at the β-position of α,β-unsaturated compounds, including nitriles. fiveable.me The conjugation of the nitrile group with the alkene activates the β-carbon for nucleophilic attack. fiveable.me

A wide range of nucleophiles can be employed in this reaction, such as organocuprates (Gilman reagents), enolates, amines, and organotin anions. organic-chemistry.orgmdpi.com The reaction of triorganotin anions with α,β-unsaturated nitriles, for instance, leads to β-stannylnitriles. mdpi.com The efficiency of this addition can be influenced by substituents on the α- or β-positions of the nitrile. mdpi.com This method is crucial for building the carbon skeleton of precursors that can be further elaborated to yield complex structures like 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-.

Elimination Reactions in Alkynenitrile Synthesis

Elimination reactions are primarily used to introduce unsaturation (double or triple bonds) into a molecule. The synthesis of alkynes, and by extension alkynenitriles, can be effectively achieved through a double dehydrohalogenation of a vicinal or geminal dihalide. libretexts.orgunacademy.com This process typically involves treating the dihalide with a very strong base, such as sodium amide (NaNH₂), which promotes two successive E2 elimination reactions to form the alkyne. libretexts.org

This strategy can be part of a multi-step sequence starting from an alkene. The alkene is first halogenated (e.g., with Br₂) to form a vicinal dihalide. Subsequent double dehydrohalogenation of this intermediate yields the corresponding alkyne. libretexts.orgopenstax.org This sequence allows for the conversion of a C=C double bond into a C≡C triple bond within a molecule that also contains a nitrile group, thereby providing a pathway to alkynenitrile precursors. libretexts.org

Grignard Reagent Applications in Nitrile Derivatization

Grignard reagents are powerful nucleophiles that readily react with the electrophilic carbon of a nitrile group. organicchemistrytutor.com This reaction typically proceeds via nucleophilic addition to the carbon-nitrogen triple bond, forming an intermediate imine anion. chemistrysteps.comlibretexts.org Subsequent acidic workup hydrolyzes the imine to yield a ketone. chemistrysteps.commasterorganicchemistry.com This process is a fundamental method for carbon-carbon bond formation and the synthesis of ketones from nitriles. masterorganicchemistry.com

The reaction's utility extends to unsaturated nitriles, which are generally considered challenging substrates for conjugate additions. acs.org However, chelation-controlled conjugate additions of Grignard reagents to certain unsaturated nitriles, such as γ-hydroxyalkenenitriles, have proven effective for creating β-substituted nitriles. acs.org The reaction of ω-chloro Grignard reagents with cyclic γ-hydroxy-α,β-alkenenitriles can initiate a conjugate addition-alkylation annulation, providing a direct route to bicyclic systems. nih.gov

A notable application involves the reaction of methallylmagnesium chloride with ethoxyacetonitrile. This reaction yields a mixture of products, including a carbinamine from a 2:1 reactant ratio and, more significantly, a 60% yield of two isomeric unsaturated ketones from a 1:1 interaction. acs.org The formation of unsaturated ketones from unsaturated Grignard reagents and nitriles highlights a direct pathway to complex structures analogous to 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-. For instance, a patented process describes the reaction of a conjugated diene (isoprene), an allyl halide, and magnesium to form a Grignard reagent, which, after oxidation and hydrolysis, yields unsaturated alcohols like 2,5-dimethyl-2-vinyl-4-hexanol, a close structural relative of the target nitrile. google.com

Table 1: Representative Grignard Reactions with Nitriles

Grignard ReagentNitrile SubstratePrimary Product TypeKey FindingReference
R-MgX (General)R'-CN (General)Ketone (after hydrolysis)Standard method for ketone synthesis from nitriles. chemistrysteps.commasterorganicchemistry.com
Methallylmagnesium chlorideEthoxyacetonitrileIsomeric Unsaturated KetonesYielded 60% isomeric ketones in a 1:1 reaction. acs.org
ω-Chloro Grignard reagentsCyclic γ-hydroxy-α,β-alkenenitrilesBicyclic Ring SystemsDemonstrates conjugate addition-alkylation annulation. nih.gov
Isoprene/Prenyl Halide derived(Self-reaction intermediate)Unsaturated AlcoholForms 2,5-dimethyl-2-vinyl-4-hexanol, a structural analog. google.com

Heterocyclic Annulation Reactions involving Nitriles and Nitrile Oxides

Nitriles and their oxidized counterparts, nitrile oxides, are versatile intermediates in the synthesis of heterocyclic compounds. researchgate.net Nitrile oxides, in particular, function as effective 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to produce five-membered heterocycles like isoxazolines and isoxazoles. researchgate.netacs.org

The in-situ generation of nitrile oxides is a common strategy, often achieved through methods like the base-induced elimination of HCl from hydroximinoyl chlorides or the dehydration of nitroalkanes. acs.org A more recent method involves the nitrosyl transfer from tert-butyl nitrite (B80452) to diazocarbonyl compounds, which proceeds under mild, catalyst-free conditions and can be used to synthesize furoxans and isoxazoles. nih.gov

Alkenyl nitriles themselves are valuable precursors for heterocyclic synthesis. longdom.org They can undergo annulation reactions to form a variety of ring systems. For example, the reaction of activated nitriles with resorcinol (B1680541) can yield coumarin (B35378) derivatives, while their reaction with 4-hydroxycoumarin (B602359) can produce pyrano[3,2-c]coumarin structures. longdom.org These reactions demonstrate the utility of the nitrile group in constructing complex, fused heterocyclic systems directly from unsaturated precursors.

Table 2: Heterocyclic Synthesis from Nitrile Derivatives

Nitrile PrecursorReagent/DipolarophileResulting HeterocycleMethodologyReference
Nitrile Oxides (General)AlkenesIsoxazolines[3+2] Dipolar Cycloaddition researchgate.netacs.org
Nitrile Oxides (General)AlkynesIsoxazoles[3+2] Dipolar Cycloaddition researchgate.net
Diazocarbonyl Compoundstert-Butyl NitriteFuroxans, IsoxazolesCatalyst-free nitrile oxide formation nih.gov
Alkenyl NitrilesResorcinolCoumarinsAnnulation Reaction longdom.org

Catalytic Approaches in Nitrile Synthesis and Transformation

Catalysis offers efficient and selective pathways for the synthesis and modification of nitriles, utilizing transition metals such as palladium and manganese, as well as electrocatalytic methods.

Palladium-Catalyzed Reactions (e.g., Metallo-ene)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to nitrile chemistry includes the metallo-ene reaction. This reaction involves the interaction of two double bonds, mediated by a metal, to form a new carbon-carbon bond and a 1,4-diene product. researchgate.net While often an intramolecular process, intermolecular versions have been developed. researchgate.netresearchgate.net

A key example is the palladium-catalyzed reaction between allyl diethyl phosphate and acrylonitrile. researchgate.net This reaction proceeds in excess acrylonitrile as the solvent, yielding 2-methylene-4-pentenenitrile, a structural analog of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-. researchgate.netresearchgate.net The mechanism is believed to involve the insertion of the acrylonitrile double bond into a Pd-π-allyl intermediate, followed by β-elimination. researchgate.net This demonstrates the feasibility of constructing the core diene-nitrile structure of the target compound through a palladium-catalyzed intermolecular metallo-ene reaction. researchgate.net

Manganese-Catalyzed Cross-Coupling Reactions of Nitriles

Manganese, an earth-abundant and low-toxicity metal, has emerged as a powerful catalyst for a range of transformations involving nitriles. globethesis.comnih.gov Manganese-catalyzed reactions provide sustainable alternatives to methods relying on precious metals. globethesis.com

One significant application is the cross-coupling of allylic alcohols with nitriles, which forges δ-hydroxynitriles with 100% atom economy. rsc.orgresearchgate.net This redox-neutral process tolerates a broad scope of substrates and functional groups. rsc.orgresearchgate.net Another innovative approach is the manganese-catalyzed heteroaddition of saturated nitriles to α,β- and β,γ-unsaturated nitriles. nih.gov This reaction proceeds under mild, base-free conditions to generate glutaronitrile (B146979) derivatives through a template-type pathway involving an enamido-manganese complex. nih.gov Furthermore, manganese oxide catalysts, particularly when fixed inside zeolite crystals, can facilitate the direct oxidative cyanation of primary carbon-hydrogen bonds using molecular oxygen and urea, offering an environmentally benign route to nitriles. nih.govresearchgate.net

Table 3: Overview of Manganese-Catalyzed Nitrile Transformations

Reaction TypeSubstratesProduct TypeCatalyst SystemReference
Redox-Neutral CouplingNitriles and Allylic Alcoholsδ-HydroxynitrilesPincer Manganese(I) Complex rsc.orgresearchgate.net
HeteroadditionSaturated and Unsaturated NitrilesGlutaronitrile DerivativesPNP-Manganese Pincer Complex nih.gov
Oxidative CyanationHydrocarbons, O₂, UreaNitrilesManganese Oxide in Zeolite (MnOx@S-1) nih.govresearchgate.net
C-H Cyanation2-ArylpyridinesAryl NitrilesMnBr(CO)₅ / Cy₂NH globethesis.com

Electrocatalysis in Carbon-Nitrogen (C-N) Coupling for Nitrile Formation

Electrocatalysis provides a sustainable strategy for synthesizing organic nitrogen compounds by using renewable energy to drive reactions under benign conditions. nus.edu.sg This approach is particularly promising for forming carbon-nitrogen bonds, a key step in nitrile synthesis.

A novel method involves the electrocatalytic coupling of nitrate (B79036) ions (NO₃⁻) with aldehydes to efficiently synthesize nitriles at ambient conditions. acs.org Using a ZnO/Sn/SnO₂ electrocatalyst, this process reduces nitrate to hydroxylamine, which then condenses with the aldehyde to form an aldoxime intermediate. Under acidic conditions, the aldoxime subsequently dehydrates to yield the final nitrile product. acs.org This strategy has been successfully applied to a broad range of aldehyde substrates, demonstrating its versatility for producing both fatty and aromatic nitriles. acs.org Another approach is the electrophotochemical metal-catalyzed decarboxylative cyanation of simple aliphatic carboxylic acids, which provides direct access to alkylnitriles from readily available starting materials without the need for harsh chemical oxidants. beilstein-journals.org These electrochemical methods represent a significant advance in the sustainable production of valuable nitrile compounds from waste nitrogen sources and simple organic precursors. nus.edu.sgacs.org

Reaction Mechanisms and Advanced Reactivity Studies of 4 Hexenenitrile, 2 Ethenyl 2,5 Dimethyl and Analogues

Mechanistic Elucidation of Formation Pathways

The synthesis of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- and related unsaturated nitriles can be achieved through various modern synthetic methodologies. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and extending the scope of these transformations.

Electrosynthesis has emerged as a green and efficient alternative for the synthesis of nitriles. One prominent pathway involves the sequential dehydrogenation-imination-dehydrogenation of primary alcohols in the presence of ammonia (B1221849). While direct electrosynthesis of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- via this method has not been explicitly reported, the general mechanism provides a plausible route from a corresponding primary alcohol.

The reaction is typically catalyzed by a nickel surface. The proposed mechanism initiates with the electro-oxidation of the primary alcohol to an aldehyde. This is followed by the formation of an imine through condensation with ammonia. Subsequent dehydrogenation of the imine intermediate yields the nitrile. This process avoids the use of harsh oxidizing agents and proceeds under mild conditions.

A plausible electrochemical synthesis of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- would start from the corresponding primary alcohol, 2-ethenyl-2,5-dimethyl-4-hexen-1-ol. The key steps of the proposed mechanism are outlined below:

StepDescriptionIntermediate
1Electro-oxidation of the primary alcohol on the nickel catalyst surface to form the corresponding aldehyde.2-ethenyl-2,5-dimethyl-4-hexenal
2Nucleophilic attack of ammonia on the aldehyde, followed by dehydration to form an imine.2-ethenyl-2,5-dimethyl-4-hexen-1-imine
3Further electro-oxidation of the imine at the catalyst surface to yield the final nitrile product.4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-

This sequence highlights the potential of electrosynthesis for the construction of complex nitriles from readily available alcohol precursors.

A highly probable synthetic route to 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- is the nickel-catalyzed hydrocyanation of a suitable diene precursor, such as 2,5-dimethyl-1,5-hexadiene (B165583). The mechanism of this reaction involves several key organometallic intermediates. The catalytic cycle is generally believed to proceed through the following steps:

Oxidative Cyclization: The active Ni(0) catalyst reacts with the diene to form a nickelacyclopentene intermediate.

Cyanide Addition: A cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt, delivers a cyanide ligand to the nickel center.

Reductive Elimination: The crucial C-C bond-forming step occurs via reductive elimination from the nickel center, which can proceed through different pathways to yield various isomeric products. The regioselectivity of this step is highly dependent on the ligand environment around the nickel atom. tue.nl

For a diene like 2,5-dimethyl-1,5-hexadiene, the hydrocyanation could potentially lead to the formation of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- through a specific regioselective addition. The steric bulk of the methyl groups and the electronic nature of the vinyl group would play a significant role in directing the regiochemical outcome.

Intermediate TypeDescriptionRole in Catalytic Cycle
Ni(0)-Diene ComplexInitial coordination of the diene to the active nickel catalyst.Catalyst activation and substrate binding.
NickelacyclopenteneFormed by oxidative cyclization of the diene with the Ni(0) center.Key intermediate for C-C bond formation.
Cyano-NickelacyclopentaneResulting from the addition of a cyanide ligand to the nickelacyclopentene.Precursor to reductive elimination.
Ni(II)-Allyl ComplexA possible intermediate after cyanide addition, leading to different regioisomers.Influences the regioselectivity of the final product.

The study of these organometallic intermediates, often through spectroscopic methods and computational modeling, is essential for understanding and controlling the selectivity of such catalytic processes. acs.org

Chemical Transformations and Derivatization Reactions

The nitrile and alkene functionalities in 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- are amenable to a variety of chemical transformations, allowing for its derivatization into other valuable chemical entities.

The nitrile group can be converted to a primary amine, which can be subsequently hydrolyzed to an alcohol, or the nitrile can be directly hydrolyzed to a carboxylic acid under reductive conditions. The presence of two double bonds in the molecule adds a layer of complexity, as these can also be reduced under certain conditions.

A selective reduction of the nitrile group in the presence of the double bonds is challenging. However, catalytic systems for the reductive hydrolysis of nitriles to alcohols have been developed. This transformation typically involves a catalyst and a source of hydrogen and water. The reaction proceeds through the initial reduction of the nitrile to an imine, which is then hydrolyzed to an aldehyde. The aldehyde is subsequently reduced to the primary alcohol.

Alternatively, a complete reduction of both the nitrile and the double bonds would lead to the corresponding saturated primary amine, which could then be converted to an alcohol. A more direct approach to the carboxylic acid would involve conditions that favor hydrolysis over reduction of the nitrile, followed by reduction of the double bonds if the saturated carboxylic acid is the desired product. The choice of catalyst and reaction conditions is therefore critical in determining the final product. organic-chemistry.org

Reagent/CatalystExpected ProductKey Transformation
H₂, Raney Nickel2-ethyl-2,5-dimethylhexan-1-amineReduction of nitrile and both C=C bonds.
1. LiAlH₄, 2. H₂O2-ethenyl-2,5-dimethyl-4-hexen-1-amineSelective reduction of the nitrile group.
H₂O, H⁺ or OH⁻, then H₂, Pd/C2-ethyl-2,5-dimethylhexanoic acidHydrolysis of nitrile followed by reduction of C=C bonds.

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic (saponification) conditions. chemguide.co.ukbyjus.com Given the sterically hindered nature of the tertiary nitrile in 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-, forcing conditions, such as prolonged heating with a strong acid or base, may be required. chemguide.co.uk

Base-catalyzed hydrolysis (Saponification):

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. This is followed by proton transfers to yield an amide intermediate, which is then further hydrolyzed to the carboxylate salt. chemistrysteps.com

Nucleophilic Attack: OH⁻ attacks the nitrile carbon.

Protonation: The resulting anion is protonated by water to form an imidic acid.

Tautomerization: The imidic acid tautomerizes to the more stable amide.

Amide Hydrolysis: The amide undergoes base-catalyzed hydrolysis to the carboxylate salt and ammonia.

Acidification of the reaction mixture then yields the free carboxylic acid, 2-ethenyl-2,5-dimethyl-4-hexenoic acid.

Esterification:

The resulting carboxylic acid can be subsequently converted to an ester through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The equilibrium of this reaction is typically driven towards the ester product by removing water as it is formed.

The Photo-NOCAS reaction is a powerful tool for the formation of complex molecules through a photochemically induced electron transfer process. nih.gov This reaction typically involves an electron-poor aromatic compound (the photosensitizer), an olefin, and a nucleophile. Studies on analogues such as 2,5-dimethyl-1,5-hexadiene have shown that these non-conjugated dienes can undergo interesting cyclization reactions under Photo-NOCAS conditions. dal.cacdnsciencepub.com

In the context of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-, the diene system is analogous to 2,5-dimethyl-1,5-hexadiene. The reaction is initiated by the photoexcitation of an electron acceptor, such as 1,4-dicyanobenzene. The excited photosensitizer then accepts an electron from the diene, forming a radical cation of the diene. This radical cation can then react in several ways:

Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., methanol) can attack the radical cation.

Cyclization: The radical cation can undergo intramolecular cyclization. For the radical cation of 2,5-dimethyl-1,5-hexadiene, a 1,6-endo, endo cyclization to form a 1,4-dimethylcyclohexane-1,4-diyl radical cation has been observed. cdnsciencepub.com

The resulting radical intermediate can then combine with the radical anion of the photosensitizer, followed by a series of steps to yield the final product. The presence of the nitrile group in 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- could influence the reaction pathway, potentially by altering the electronic properties of the diene system or by acting as an internal nucleophile under certain conditions.

ReactantPhotosensitizerNucleophileExpected Product Type
2,5-dimethyl-1,5-hexadiene1,4-dicyanobenzeneMethanolAcyclic and cyclized (cyclohexane) adducts. cdnsciencepub.com
4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-1,4-dicyanobenzeneMethanolPredicted to form analogous acyclic and cyclized adducts, with potential influence from the nitrile group.

These studies on analogous dienes provide a strong basis for predicting the complex and fascinating photochemical reactivity of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-. dal.ca

Radical-Mediated Functionalization and Rearrangement Reactions involving Nitriles

The nitrile group can act as a radical acceptor, and the adjacent C(sp³)–H bonds can be susceptible to radical-initiated functionalization. acs.orgrsc.org These reactions often proceed through α-cyano sp³-hybridized carbon-centered radical intermediates, which can then participate in various bond-forming reactions. acs.org

Radical-mediated intramolecular translocation of cyano groups is a known process for the site-selective functionalization of molecules. This typically involves the addition of an in-situ generated carbon-centered radical to the nitrile's triple bond, forming a cyclic iminyl radical intermediate. Subsequent β-scission of this intermediate can lead to the relocation of the cyano group and the formation of a more stable carbon radical, which can be further functionalized. researchgate.net

In the context of unsaturated nitriles, radical cascade reactions offer a powerful tool for constructing complex carbocyclic and heterocyclic structures. The cyano group's ability to act as a radical acceptor facilitates these transformations, enabling the rapid buildup of molecular complexity. rsc.org For instance, the addition of a radical to one of the double bonds in a molecule like 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- could initiate a cascade of cyclizations and rearrangements.

Recent advancements have also focused on the selective C(sp³)–H bond functionalization of simple nitriles under oxidative conditions. acs.org These methods often utilize transition-metal catalysts or photocatalysts to generate the key radical intermediates. While the quaternary nature of the carbon bearing the nitrile in 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- precludes α-C-H functionalization at that position, other C(sp³)–H bonds within the molecule could potentially be targeted.

The table below summarizes representative radical-mediated reactions involving nitriles, illustrating the versatility of this functional group in radical chemistry.

Reaction Type Substrate Example Conditions Product(s) Key Features
Oxidative C(sp³)–H FunctionalizationAcetonitrile (B52724) and NorborneneUV irradiation, Silver trifluoromethanesulfonateexo-2-(cyanomethyl)bicyclo[2.2.1]heptanePhotoinduced electron transfer initiates a free-radical chain addition. acs.org
Intramolecular Radical Cyclizationγ,δ-Unsaturated Oxime EstersMetal or PhotocatalysisPyrroline derivativesGeneration of a nitrogen-centered radical from the N-O bond.
Radical Cascade ReactionUnsaturated NitrilesRadical InitiatorHeterocycles and CarbocyclesThe cyano group acts as a radical acceptor to build molecular complexity. rsc.org

Stereochemical Control and Regioselectivity in Nitrile Reactions

Controlling the stereochemical and regiochemical outcomes of reactions involving multifunctional molecules like 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- is a central challenge in synthetic chemistry. The presence of multiple reactive sites—the nitrile and two double bonds—necessitates a nuanced understanding of the factors that govern selectivity.

Addition reactions to unsaturated nitriles can proceed via either a 1,2-addition to the nitrile group or a conjugate (1,4-) addition to the α,β-unsaturated system. rsc.org For α,β-unsaturated nitriles, the polarization of the molecule makes the β-carbon electrophilic and susceptible to nucleophilic attack. researchgate.net However, the vinyl group in 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- is not conjugated with the nitrile, suggesting that conjugate addition pathways may not be as straightforward as in classical Michael acceptors.

Nucleophilic addition to the nitrile group itself is a common reaction, often catalyzed by acids or bases. chemistrysteps.comlibretexts.org The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile carbon leads to the formation of an imine anion, which upon hydrolysis yields a ketone. libretexts.org

In the case of radical additions, the regioselectivity is governed by the stability of the resulting radical intermediate. For a molecule with multiple double bonds, the addition will preferentially occur at the site that leads to the most stabilized radical.

The stereochemical outcome of addition reactions is influenced by steric and electronic factors of both the substrate and the attacking reagent. For cyclic systems, the diastereoselectivity can be high, leading to the preferential formation of one stereoisomer. mdpi.com In acyclic systems, such as analogues of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-, achieving high stereoselectivity can be more challenging and may require the use of chiral auxiliaries or catalysts. beilstein-journals.org

The following table presents examples of addition reactions to unsaturated nitriles, highlighting the regiochemical and stereochemical outcomes.

Reactant(s) Nitrile Substrate Conditions Major Product Selectivity
Triorganotin anionsα,β-Unsaturated nitrilesAcetonitrileα-alkyl-β-stannylnitrilesHigh diastereoselectivity (threo isomers from open-chain nitriles, cis adducts from cyclic ones). mdpi.com
Grignard reagentsα,β-Unsaturated amides (chiral auxiliary)-β-substituted amideHigh diastereoselectivity due to chelation control. beilstein-journals.org
Benzyl alcoholβ-substituted unsaturated nitrilesRu(PNN)-pincer catalyst3-benzyloxy-alkylnitrilesExcellent yields for 1,4-addition. nih.gov

A powerful strategy for the stereocontrolled synthesis of complex molecules is the tandem conjugate addition-alkylation of α,β-unsaturated systems. beilstein-journals.org This process involves the 1,4-addition of a nucleophile to form a stabilized carbanion intermediate, which is then trapped by an electrophile. beilstein-journals.org

While 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- lacks a conjugated system that would readily undergo this reaction, understanding the principles from analogous systems is instructive. In the context of α,β-unsaturated amides and lactams, the use of chiral auxiliaries has proven highly effective in controlling the diastereoselectivity of both the initial conjugate addition and the subsequent alkylation step. beilstein-journals.org The stereochemical outcome of the alkylation is often independent of the diastereoselectivity of the conjugate addition and is dictated by the directing effect of the chiral auxiliary. beilstein-journals.org

For nitriles, diastereoselective alkylations of metalated derivatives have been studied, particularly in conformationally locked cyclic systems. The stereoselectivity of these alkylations is highly dependent on the counterion. For example, magnesium and copper counterions can lead to high diastereoselectivity, while lithium counterions often result in modest selectivity. nih.gov This is attributed to the different coordination geometries and the nature of the metalated nitrile intermediate (C-metalated vs. N-lithiated). nih.gov

Chelation-controlled conjugate additions to γ-hydroxy unsaturated nitriles provide another avenue for diastereoselective functionalization. The resulting C-magnesiated nitrile intermediates can react with various electrophiles with either retention or inversion of stereochemistry, depending on the nature of the electrophile. duq.edu This electrophile-dependent stereodivergence offers a remarkable level of control in assembling complex stereochemical arrays. duq.edu

The table below illustrates the diastereoselectivity achieved in conjugate addition-alkylation reactions of nitrile analogues.

Substrate Type Nucleophile/Base Electrophile Key Stereocontrol Element Observed Diastereoselectivity
Chiral α,β-unsaturated amidesGrignard reagentsAlkyl halidesPseudoephedrine chiral auxiliaryHigh diastereoselectivity in both addition and alkylation steps. beilstein-journals.org
Conformationally locked cyclohexanecarbonitrileLDA, then MgBr₂ or CuCNAlkyl halidesMagnesium or copper counterionsHigh diastereoselectivity for alkylation. nih.gov
γ-Hydroxy unsaturated nitrilesGrignard reagentsAlkyl halides, aldehydes, ketonesChelation controlElectrophile-dependent retention or inversion of stereochemistry. duq.edu

Computational and Theoretical Chemistry Investigations on 4 Hexenenitrile, 2 Ethenyl 2,5 Dimethyl and Nitrile Functionalities

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energetics of molecules. DFT calculations can provide insights into the geometry, stability, and reactivity of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-. For instance, DFT can be used to determine the optimized molecular geometry, bond lengths, and bond angles.

In studies of nitrile-containing compounds, DFT has been employed to explore reaction mechanisms. For example, in the reaction of nitriles with cysteine, DFT calculations were used to identify transition state structures and calculate the activation energy (Ea) of the reaction. nih.gov The calculations revealed that the reaction proceeds through a concerted synchronous mechanism where the nucleophilic attack and protonation occur simultaneously. nih.gov The change in hybridization of the nitrile carbon from sp to sp2 during such reactions can also be observed through DFT simulations. nih.gov

Table 1: Representative DFT-Calculated Properties for a Nitrile Functional Group

Property Description Typical Calculated Value Range
C≡N Bond Length The distance between the carbon and nitrogen atoms of the nitrile group. 1.15 - 1.17 Å
C-C≡N Bond Angle The angle formed by the carbon atom adjacent to the nitrile group and the C≡N bond. 178 - 180°
HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. -7.0 to -9.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. 0.5 to 2.0 eV
Dipole Moment A measure of the polarity of the molecule. 3.5 - 4.5 D

Note: These are typical value ranges for nitrile-containing compounds and not specific to 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-.

Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a deeper understanding of a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. For nitrile compounds, the HOMO is often associated with the π-bonds of the nitrile and any other unsaturated parts of the molecule, while the LUMO is typically centered on the antibonding π* orbital of the C≡N triple bond.

Reactivity descriptors, derived from the energies of these frontier orbitals, can quantify the chemical reactivity of a molecule. nih.gov Some key reactivity descriptors include:

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy. nih.gov

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity (ω): A measure of a molecule's ability to act as an electrophile. nih.gov

These descriptors are valuable in predicting how 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- might interact with other chemical species. For example, a high electrophilicity index would suggest that the nitrile carbon is susceptible to nucleophilic attack. libretexts.org

Molecular Modeling and Predictive Algorithms

Molecular modeling and predictive algorithms leverage computational power to forecast the properties and behavior of chemical compounds.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.comnih.gov For nitrile-containing compounds, QSPR models can be developed to predict properties such as boiling point, solubility, and toxicity. researchgate.net

The process involves selecting a set of known compounds, calculating molecular descriptors that encode structural information, and then using statistical methods to build a mathematical model that correlates the descriptors with the property of interest. mdpi.com These models can then be used to predict the properties of new or untested compounds like 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-.

The accuracy of QSPR models heavily relies on the quality of the molecular descriptors used. Atomistic descriptors, which are derived from the atomic structure and quantum chemical calculations, are often employed. mdpi.com For nitrile-containing compounds, these can include:

Constitutional Descriptors: Number of atoms, number of bonds, molecular weight.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule. nih.gov

Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and partial charges on atoms. mdpi.com

For example, in predicting the heat of vaporization of small organic molecules, including nitriles, descriptors such as atomization energy, quadrupole moment, and chemical hardness have been successfully used. mdpi.com

Table 2: Examples of Atomistic Descriptors Used in QSPR Models for Nitrile Compounds

Descriptor Type Example Descriptor Description
Constitutional Molecular Weight The sum of the atomic weights of all atoms in the molecule.
Topological Topological Volume A measure of the volume of the molecule based on its connectivity.
Quantum-Chemical Electronegativity (χ) A measure of the tendency of an atom to attract a bonding pair of electrons.
Quantum-Chemical Chemical Hardness (η) Resistance to deformation of the electron cloud.
E-State Sum of (-CN) E-States A descriptor that combines electronic and topological information for the nitrile group.

This table presents examples of descriptors and is not exhaustive.

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions involving the nitrile functionality. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely reaction pathway, including any intermediates and transition states. nih.gov

For reactions such as the hydrolysis of nitriles or their reaction with nucleophiles, computational methods can model the step-by-step transformation. chemistrysteps.com This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation barrier. nih.gov For instance, simulations of the reaction between a nitrile and a thiol (like cysteine) can detail the progression of bond formation and breaking, showing the simultaneous nucleophilic attack and proton transfer. nih.gov These simulations provide a dynamic picture of the reaction that is often difficult to observe experimentally.

Fundamental Physical Organic Chemistry Insights

Lewis Basicity and Affinity Profiling of Nitrile Groups

The nitrile functional group (–C≡N) is a cornerstone of organic chemistry, characterized by a triple bond between a carbon and a nitrogen atom. The nitrogen atom possesses a lone pair of electrons residing in an sp-hybridized orbital. This electronic configuration is fundamental to its chemical reactivity and physical properties, particularly its Lewis basicity. The lone pair's accessibility and the high s-character of the sp orbital, which brings the electrons closer to the nitrogen nucleus, render nitriles significantly less basic than amines, where the lone pair occupies an sp3-hybridized orbital. qorganica.comlibretexts.org

Computational and theoretical chemistry provide powerful tools to quantify and understand the nuances of nitrile basicity. nih.gov Methods such as Density Functional Theory (DFT) are frequently employed to calculate key descriptors of basicity, including proton affinity (PA) and gas-phase basicity (GB). rsc.orgnih.govnih.gov These computational approaches allow for a systematic investigation of how molecular structure influences the electronic environment of the nitrile nitrogen and, consequently, its ability to donate its lone pair to a Lewis acid.

The Lewis basicity of a nitrile is not an invariant property; it is profoundly influenced by the electronic effects of the substituents attached to the carbon framework. Both inductive and resonance effects can either enhance or diminish the electron density on the nitrile nitrogen, thereby modulating its basicity. Electron-donating groups increase the electron density, making the nitrile a stronger Lewis base, while electron-withdrawing groups have the opposite effect. nih.gov

The presence of unsaturation α,β to the nitrile group, as is the case in this molecule, can lead to complex interactions with Lewis acids. researchgate.net Computational studies on analogous α,β-unsaturated nitriles are crucial for building a comprehensive profile of their Lewis basicity and reactivity.

To illustrate the impact of substitution on the Lewis basicity of nitriles, the following table presents theoretical data for a series of related nitrile compounds. The data, derived from computational models, showcases how incremental changes in molecular structure are reflected in their gas-phase basicity.

Compound NameStructureGas-Phase Basicity (kJ/mol)Key Structural Feature
Acetonitrile (B52724)CH₃CN779.2Methyl group (reference)
PropionitrileCH₃CH₂CN788.5Ethyl group (+I effect)
Isobutyronitrile(CH₃)₂CHCN796.1Isopropyl group (enhanced +I effect)
Acrylonitrile (B1666552)CH₂=CHCN770.4Vinyl group (α,β-unsaturation, -I effect)
4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- C₁₀H₁₅NEstimated > 796.1Branched alkyl (+I) and vinyl groups

Note: The value for 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- is an estimation based on the additive effects of its substituents observed in simpler molecules. The branched dimethyl structure is expected to significantly increase basicity due to strong inductive effects, likely outweighing the modest withdrawing effect of the vinyl group.

The affinity of the nitrile group for various Lewis acids is another critical aspect of its chemical profile. This affinity is not solely dependent on the intrinsic basicity of the nitrile but also on the nature of the Lewis acid. "Hard" Lewis acids, such as protons (H⁺) and metal cations like Li⁺ and Na⁺, interact primarily through electrostatic forces with the lone pair of the nitrogen atom. "Soft" Lewis acids, on the other hand, engage in more covalent interactions.

Computational studies can model the interaction energies between a nitrile and a series of Lewis acids to create an "affinity profile." This profile provides valuable insights into the potential reactivity of the nitrile in different chemical environments, such as in coordination chemistry or as a substrate in catalytic reactions. For instance, the coordination of a nitrile to a metal center, a key step in reactions like nitrile hydration, is governed by these Lewis acid-base interactions. nih.gov

The following table provides a theoretical comparison of the binding affinities of acetonitrile with different Lewis acids, illustrating the concept of an affinity profile.

Lewis AcidInteraction TypeCalculated Binding Affinity (kJ/mol)
H⁺Protonation-
Li⁺Cation-dipole145.6
Na⁺Cation-dipole110.2
BF₃Dative bond formation75.3
BH₃Dative bond formation48.1

Note: These values are illustrative and represent typical computational results for the interaction of a simple nitrile with common Lewis acids.

For 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- , the combination of steric bulk from the dimethyl and ethenyl groups at the α-position and the electronic effects of these substituents would create a unique affinity profile. The increased Lewis basicity due to the alkyl groups would suggest a stronger interaction with Lewis acids compared to simpler nitriles. However, the steric hindrance around the nitrile group might also play a significant role, potentially favoring interactions with smaller Lewis acids. Detailed computational modeling of this specific molecule would be required to fully elucidate its affinity profile and predict its behavior in complex chemical systems.

Polymerization and Advanced Materials Chemistry Perspectives of 4 Hexenenitrile, 2 Ethenyl 2,5 Dimethyl

Monomer Potential in Olefin Metathesis Polymerization (e.g., ADMET)

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation reaction that utilizes olefin metathesis to polymerize α,ω-dienes, driven by the removal of a small volatile alkene, such as ethylene. wikipedia.org The structure of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-, possessing two distinct double bonds, makes it an intriguing candidate for ADMET. For successful polymerization, a monomer should ideally possess two terminal double bonds. However, the internal double bond in this molecule could potentially participate in metathesis reactions, although likely at a different rate than the terminal vinyl group.

The presence of a nitrile group introduces a polar functionality, which can be advantageous for creating polymers with specific properties. Modern ruthenium-based catalysts, such as Grubbs' second and third-generation catalysts, are known for their high tolerance to a wide range of functional groups, including nitriles. acs.orgnih.govnih.gov This tolerance is crucial for the potential polymerization of nitrile-functionalized monomers like 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-.

A significant consideration for the polymerization of this monomer is the steric hindrance around the vinyl group, which is attached to a quaternary carbon. Sterically hindered olefins can be challenging substrates for metathesis. acs.orgfiveable.menih.gov However, recent developments in catalyst design have led to ruthenium complexes that are effective for the metathesis of sterically demanding alkenes. acs.orgnih.govorganic-chemistry.org The choice of catalyst would therefore be critical in achieving successful polymerization.

Illustrative Data on ADMET Polymerization of a Hypothetical Nitrile-Functionalized Diene:

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Grubbs II100:1502415,0001.8
Hoveyda-Grubbs II100:1602425,0001.7
Umicore M731100:1701830,0001.6

This table is illustrative and based on typical results for ADMET polymerization of functionalized dienes, not specific experimental data for 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-.

Oligomerization Reactions and Control of Polymer Architecture

Control over polymer architecture, including molecular weight and end-group functionality, is essential for tailoring materials for specific applications. In the context of ADMET, oligomerization can be achieved by several methods, most notably through the use of a chain transfer agent (CTA). A CTA is a molecule that can react with the propagating catalyst and terminate a growing polymer chain, while the catalyst can then re-enter the polymerization cycle.

For 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-, a symmetrical internal olefin could be a suitable CTA to control the molecular weight of the resulting oligomers. By adjusting the monomer-to-CTA ratio, the average degree of polymerization can be precisely controlled. This approach would yield telechelic oligomers, which are low molecular weight polymers with functional end groups. These end groups can then be used for further reactions, such as chain extension or block copolymer synthesis.

The resulting nitrile-functionalized oligomers could serve as building blocks for more complex macromolecular structures. For instance, they could be incorporated into polyurethanes or polyesters, imparting unique properties derived from the nitrile groups and the specific oligomer structure.

Hypothetical Example of Controlled Oligomerization:

Monomer/CTA RatioResulting Mn ( g/mol )End-group Functionality
10:11,500Vinyl
20:13,000Vinyl
50:17,500Vinyl

This table illustrates the theoretical control of molecular weight via a chain transfer agent and does not represent experimental data for the specific compound.

Strategies for Incorporation into Functional Polymer Systems

The incorporation of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- into functional polymer systems can be envisioned through several strategic approaches.

Copolymerization: One of the most direct methods is the copolymerization of this monomer with other functional dienes via ADMET. This would result in random or alternating copolymers with pendant nitrile groups distributed along the polymer backbone. The presence of nitrile groups can enhance properties such as adhesion, solvent resistance, and thermal stability. The nitrile functionality also offers a site for post-polymerization modification, allowing for the introduction of other functional groups. researchgate.net

Grafting: The unique structure of this monomer, with two non-equivalent double bonds, could potentially be exploited for graft copolymer synthesis. Under specific catalytic conditions, it might be possible to selectively polymerize the more reactive vinyl group, leaving the internal double bond intact. These pendant internal double bonds along the polymer chain could then serve as sites for grafting other polymer chains via subsequent metathesis reactions or other polymerization techniques.

End-capping and Block Copolymer Synthesis: As discussed in the context of oligomerization, telechelic oligomers of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- can be used as macroinitiators or macro-monomers for the synthesis of block copolymers. For example, vinyl-terminated oligomers could be used in subsequent ADMET polymerization with a different diene to create a block copolymer. Alternatively, the nitrile groups could be chemically transformed to other functionalities to initiate different types of polymerization.

The incorporation of this nitrile-containing monomer would be particularly interesting for applications in areas such as specialty adhesives, barrier materials, and functional coatings, where the polarity and reactivity of the nitrile group can be leveraged.

Future Research Directions and Unanswered Questions for 4 Hexenenitrile, 2 Ethenyl 2,5 Dimethyl

Elucidation of Novel Reactivity Patterns and Unexplored Transformations

The multifunctionality of 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- offers a platform for discovering novel chemical transformations. The nitrile group itself is a versatile synthetic intermediate that can be converted into amines, amides, and carboxylic acids. wikipedia.orgnih.gov Its presence alongside alkene functionalities invites exploration into unique reactivity.

Future research should investigate:

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes or [3+2] cycloadditions with azides, to construct complex carbo- and heterocyclic scaffolds. nih.gov The interplay between the nitrile and the two distinct alkene groups (vinyl and internal) could lead to interesting intramolecular cyclization pathways.

C-H Bond Functionalization: The nitrile can serve as a directing group to facilitate the functionalization of otherwise inert C-H bonds within the molecule. nih.gov This would allow for the introduction of new functional groups at specific positions, greatly expanding the synthetic utility of the compound.

Transformations of the Vinyl and Allylic Systems: The vinyl and allylic functionalities are ripe for exploration. Reactions such as hydrocyanation of the vinyl group could be explored. wikipedia.orgorganic-chemistry.org Additionally, the allylic position offers a handle for transformations like allylic C-H bond functionalization. rug.nl The selective reaction of one alkene in the presence of the other is a key challenge that would require careful methodological development.

Radical Cascade Reactions: The nitrile can act as a radical acceptor in cascade strategies. nih.gov Investigating radical-initiated cyclizations could provide access to novel polycyclic structures derived from 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-.

Table 2: Unexplored Transformations for Future Investigation
Reaction ClassReactive Site(s)Potential ProductsKey Research Question
CycloadditionsNitrile, Vinyl Group, Internal AlkeneHeterocycles, CarbocyclesCan intramolecular cycloadditions be controlled for selective ring formation? nih.gov
Directed C-H FunctionalizationAlkyl C-H bondsDiversely functionalized nitrilesCan the nitrile group effectively direct functionalization at specific positions? nih.gov
Selective Alkene ReactionsVinyl vs. Internal AlkeneEpoxides, Dihydroxylated compounds, etc.What catalysts and conditions are needed to achieve high chemoselectivity?
Radical CascadesNitrile, AlkenesPolycyclic nitrile-containing moleculesCan complex molecular scaffolds be assembled in a single step? nih.gov

Advanced Integrated Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental work is crucial for accelerating research into 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-. Density Functional Theory (DFT) and other computational tools can provide deep mechanistic insights and predict reactivity, guiding experimental design and saving significant resources. nih.govresearchgate.net

Future integrated studies should focus on:

Mechanism and Reactivity Prediction: DFT calculations can be used to model the transition states and reaction pathways for the proposed transformations in Section 7.2. nih.gov This can help predict which reactions are energetically favorable and identify potential side products. For instance, computational tools can predict the reactivity of the nitrile group toward nucleophilic attack. nih.gov

Rational Catalyst Design: For reactions requiring catalysis (e.g., selective ammoxidation or C-H functionalization), computational modeling can be used to design and screen potential catalysts in silico before their synthesis and experimental testing. This is particularly relevant for designing enzymes with tailored active sites for specific biocatalytic transformations. researchgate.net

Spectroscopic Characterization: Predicting spectroscopic data (e.g., NMR, IR) for potential products and intermediates can aid in their experimental identification and characterization. This is especially valuable when dealing with complex reaction mixtures or novel molecular structures.

Exploration of Applications in Supramolecular Chemistry or Advanced Functional Materials

The nitrile functionality is a valuable component in the design of advanced materials due to its electronic properties and ability to participate in non-covalent interactions. researchgate.net The presence of polymerizable vinyl groups in 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- further enhances its potential in materials science.

Promising areas for future application-oriented research include:

Functional Polymers: The vinyl group allows the molecule to act as a monomer for polymerization. This could lead to the synthesis of functional polymers where the nitrile groups are pendant to the main chain. Such nitrile-rich polymers could find applications as components in specialty rubbers or functional materials. researchgate.netnih.gov

Supramolecular Assemblies: The polarized C≡N bond can engage in dipole-dipole interactions, specifically antiparallel nitrile-nitrile interactions, which can be strong enough to direct the formation of ordered supramolecular structures. researchgate.net The coordination of the nitrile's nitrogen atom to metal centers is another avenue for creating coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Building Blocks for Organic Synthesis: As a multifunctional molecule, 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- could serve as a versatile platform for the synthesis of more complex molecules, such as natural product analogs or pharmaceutical intermediates, through the selective manipulation of its functional groups. acs.org

Q & A

Q. Table 1: Key Spectroscopic Signatures

TechniqueExpected Peaks/PatternsReference Source
1H^1H-NMRδ 4.8–5.2 (ethenyl protons)NIST
IR2240 cm1^{-1} (C≡N)NIST
GC-MSMolecular ion at m/z 137 (hypothetical)PubChem

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Hazard Identification : Refer to Safety Data Sheets (SDS) for nitriles, which may release toxic HCN upon decomposition. Use fume hoods and personal protective equipment (PPE) .
  • Storage : Store in airtight containers away from oxidizers and acids. Monitor for polymerization due to the ethenyl group .
  • Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents. Ensure lab access to cyanide antidote kits .

Advanced: How can computational chemistry predict the reactivity of the nitrile and ethenyl groups in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental kinetic data for hydrolysis or addition reactions .
  • Molecular Dynamics (MD) : Simulate steric effects from the 2,5-dimethyl substituents on reaction pathways .
  • Validation : Cross-check computed IR/NMR spectra with experimental data from NIST or PubChem to refine models .

Advanced: How should researchers address contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Source Evaluation : Compare methodologies from peer-reviewed journals vs. non-curated databases. Prioritize EPA or NIST protocols for reproducibility .
  • Experimental Replication : Control variables (e.g., catalyst purity, temperature gradients) using a fractional factorial design .
  • Statistical Analysis : Apply ANOVA to identify significant factors affecting yield discrepancies .

Q. Table 2: Common Contradictions in Synthesis

VariableHigh-Yield Study (A)Low-Yield Study (B)Resolution Strategy
CatalystPd/C (5 mol%)Unspecified purityStandardize catalyst sourcing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.